molecular formula C20H18N4O4S2 B2743537 N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 840497-84-9

N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No. B2743537
CAS RN: 840497-84-9
M. Wt: 442.51
InChI Key: JLACQTSYZHEYRW-UHFFFAOYSA-N
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Description

The compound “N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound . The molecule also includes a thiophene group and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a quinoxaline ring, which is a type of heterocyclic aromatic compound. Attached to this ring is a sulfonamide group, a thiophene ring, and a dimethoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on synthesizing novel compounds with the quinoxalin-2-yl moiety and evaluating their biological activities. For instance, El-Gaby et al. (2003) synthesized novel thiosemicarbazide, thiourea, bisthiourea, benzoazole derivatives bearing the quinoxalin-2-yl moiety, and assessed their in vitro antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).

Anticancer Potential

Ghorab et al. (2014) prepared a series of thiophenes having biologically active sulfonamide moieties and evaluated their in vitro anticancer activity against human breast cancer cell lines. Their findings revealed that some compounds exhibited higher cytotoxic activities than doxorubicin, a positive control, suggesting their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Antibacterial Activity

Alavi et al. (2017) investigated a green synthesis method for novel quinoxaline sulfonamides and evaluated their antibacterial activities against Staphylococcus spp. and Escherichia coli. Their research provides insights into the development of new antibacterial agents with quinoxaline sulfonamides as the core structure (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Neuroprotective Effects

Sheardown et al. (1990) explored the neuroprotectant potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor. NBQX demonstrated potency in protecting against global ischemia, indicating its relevance in cerebral ischemia research (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

properties

IUPAC Name

N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-16-10-9-13(12-17(16)28-2)21-19-20(23-15-7-4-3-6-14(15)22-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLACQTSYZHEYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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